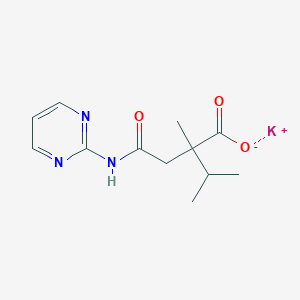![molecular formula C14H16N2OS B7360409 N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine](/img/structure/B7360409.png)
N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine is a heterocyclic compound that features a unique combination of pyrrole, thiophene, and piperidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine typically involves the formation of the pyrrole and thiophene rings followed by their coupling with piperidine. One common method is the Paal-Knorr synthesis for the pyrrole ring, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or an amine. The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr and Gewald reactions, optimized for yield and purity. These processes often use continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Pyrrole: A simple nitrogen-containing heterocycle with various biological activities.
Thiophene: A sulfur-containing heterocycle used in organic electronics and pharmaceuticals.
Piperidine: A nitrogen-containing heterocycle commonly found in pharmaceuticals.
Uniqueness
N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine is unique due to its combination of pyrrole, thiophene, and piperidine rings, which confer distinct chemical and biological properties.
特性
IUPAC Name |
piperidin-1-yl-(3-pyrrol-1-ylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c17-14(16-9-2-1-3-10-16)13-12(6-11-18-13)15-7-4-5-8-15/h4-8,11H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCPMASTMHUVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CS2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide](/img/structure/B7360328.png)
![5-[2-(dimethylsulfamoylamino)acetyl]spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclobutane]](/img/structure/B7360339.png)
![N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide](/img/structure/B7360345.png)
![5-bromo-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7360349.png)
![2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B7360357.png)
![2-cyclohex-2-en-1-yl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]acetamide](/img/structure/B7360366.png)
![N-[(1,1-dioxothian-3-yl)methyl]-3-(1,3-thiazol-2-yl)aniline](/img/structure/B7360380.png)
![N-[2-(1,2-oxazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B7360394.png)
![2-ethyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360398.png)
![1-ethyl-3,5-dimethyl-N-[2-(1,2-oxazol-4-yl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7360402.png)

![Potassium;1-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]cycloheptane-1-carboxylate](/img/structure/B7360416.png)
![Potassium;2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7360420.png)
![1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride](/img/structure/B7360422.png)
